molecular formula C22H27ClFN3O4S2 B011267 Cloflumide CAS No. 104821-37-6

Cloflumide

Cat. No.: B011267
CAS No.: 104821-37-6
M. Wt: 516.1 g/mol
InChI Key: XULDEFSMTYYRCB-UHFFFAOYSA-N
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Description

VUFB 15496, also known as cloflumide, is a chemical compound that has been studied for its potential neuroleptic properties. It is a dopamine receptor antagonist, specifically targeting dopamine receptors (DRDs). This compound was initially developed by Vufb A S and has been investigated for its potential use in treating psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUFB 15496 involves several steps. The starting material, 3-fluorothiophenol, can be obtained from either 3-fluoro-1-bromobenzene through a reaction with magnesium and sulfur or from 3-fluoroaniline via the Leuckart method. The synthesis proceeds through multiple steps, including reactions with 5-chloro-2-iodobenzoic acid, sodium dihydrodibis (2-methoxyethoxy)aluminate, thionyl chloride, and sodium cyanide. The final product is obtained through a substitution reaction with 3-(1-piperazinyl)propionamide in boiling chloroform .

Industrial Production Methods

Industrial production methods for VUFB 15496 are not well-documented, as the compound’s development was discontinued at the preclinical stage

Chemical Reactions Analysis

Types of Reactions

VUFB 15496 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of VUFB 15496 include:

  • Magnesium and sulfur for the initial preparation of 3-fluorothiophenol.
  • Sodium dihydrodibis (2-methoxyethoxy)aluminate for reduction reactions.
  • Thionyl chloride for chlorination.
  • Sodium cyanide for nitrile formation.
  • Piperazine derivatives for substitution reactions .

Major Products

The major product formed from these reactions is VUFB 15496 itself, which is a 2-chloro-7-fluoro-10-[4-(carbamoylethyl)piperazino]-10,11-dihydrodibenzo[b,f]thiepin methansulfonate .

Scientific Research Applications

VUFB 15496 has been primarily studied for its potential use as a neuroleptic agent. It has shown promise in preclinical studies for its ability to inhibit dopamine receptors, which are implicated in various psychotic disorders. The compound’s neuroleptic activity has been demonstrated in animal studies, where it was found to be almost completely absorbed from the gastrointestinal tract and exhibited significant dopamine-inhibiting action .

Mechanism of Action

The mechanism of action of VUFB 15496 involves its antagonistic effects on dopamine receptors. By binding to these receptors, the compound inhibits dopamine’s action, which is believed to contribute to its neuroleptic effects. The dopamine-inhibiting action is mediated solely by the parent drug, and the compound’s activity in plasma parallels its concentration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to VUFB 15496 include other dopamine receptor antagonists used in the treatment of psychotic disorders. Some of these compounds are:

  • Haloperidol
  • Chlorpromazine
  • Risperidone

Uniqueness

VUFB 15496 is unique in its specific chemical structure and the particular pathways it targets. While it shares the dopamine receptor antagonistic properties with other neuroleptics, its distinct molecular structure and synthesis route set it apart from other compounds in its class .

Properties

IUPAC Name

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULDEFSMTYYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909236
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104821-37-6
Record name Cloflumide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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